Diethylmercaptal-D-Arabinose

Übersicht

Beschreibung

Diethylmercaptal-D-arabinose is a synthetic compound that has garnered significant attention in various fields of research, including chemistry, biology, and industry. It is a derivative of D-arabinose, a naturally occurring sugar, and diethylmercaptal, an odorless, colorless, and flammable liquid primarily used as a solvent in various industries . The compound is synthesized with the intention of forming a potent glycosylation inhibitor, making it a valuable tool in scientific research .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Diethylmercaptal-D-arabinose, also known as 5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol, primarily targets cancer cells . The compound’s primary targets are the p38 MAPK signaling pathway and the autophagy process in breast cancer cells .

Mode of Action

The compound interacts with its targets by inducing cell cycle arrest and promoting autophagy via the p38 MAPK signaling pathway . This interaction results in the inhibition of cell proliferation in a dose-dependent manner .

Biochemical Pathways

The affected biochemical pathway is the p38 MAPK signaling pathway . The activation of this pathway by this compound leads to the promotion of autophagy in breast cancer cells . The downstream effects include G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .

Pharmacokinetics

It is known that the compound can be administered to mice via gavage, suggesting oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cytotoxicity, cell cycle arrest, and the promotion of autophagy . These effects result in the dramatic inhibition of cell proliferation, which is associated with the activation of the p38 MAPK signaling pathway and autophagy in breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors of autophagy or p38 MAPK can reverse the efficacy of this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethylmercaptal-D-arabinose is chemically synthesized through a series of reactions. Initially, diethylmercaptal is reacted with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: Diethylmercaptal-D-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Vergleich Mit ähnlichen Verbindungen

D-arabinose: A naturally occurring sugar that is a component of the cell walls of various organisms.

Diethylmercaptal: An odorless, colorless, and flammable liquid used as a solvent.

Arabinosylcytosine: A nucleoside analog used in chemotherapy.

Uniqueness: Diethylmercaptal-D-arabinose is unique due to its potent glycosylation inhibitory properties and its ability to induce cell cycle arrest and promote autophagy in cancer cells. These characteristics make it a valuable tool in both scientific research and potential therapeutic applications .

Biologische Aktivität

Diethylmercaptal-D-arabinose is a derivative of D-arabinose, a naturally occurring aldopentose sugar. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and implications for therapeutic applications.

- Molecular Formula : CHOS

- Molecular Weight : 232.39 g/mol

- CAS Number : 95553

This compound is characterized by the presence of two thiol groups and a pentose sugar backbone, which may contribute to its unique biological properties.

Antitumor Activity

Recent studies have demonstrated that D-arabinose can induce cytotoxic effects in various cancer cell lines. A notable study focused on breast cancer cells (MCF-7 and MDA-MB-231) showed that D-arabinose exposure resulted in significant cell cycle arrest and increased autophagy, mediated through the p38 MAPK signaling pathway. The following points summarize key findings:

- Mechanism : D-arabinose promotes autophagy and cell cycle arrest via the p38 MAPK pathway.

- In Vitro Results : Cell viability assays indicated a dose-dependent inhibition of cell proliferation with D-arabinose treatment.

- In Vivo Results : In mouse xenograft models, D-arabinose significantly inhibited tumor growth, demonstrating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of D-arabinose exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Effective Concentrations : Compounds containing D-arabinose moieties showed minimum inhibitory concentrations (MIC) as low as 6.25 µM against Staphylococcus aureus and Escherichia coli.

- Comparison with Antibiotics : The antimicrobial efficacy was comparable to established antibiotics such as vancomycin and gentamicin .

Inhibition of Sucrase Activity

D-arabinose has been shown to selectively inhibit intestinal sucrase activity in a noncompetitive manner. This property is particularly relevant for managing blood glucose levels post-sucrose ingestion:

- Mechanism : By inhibiting sucrase, D-arabinose reduces the conversion of sucrose into glucose and fructose, thereby mitigating postprandial hyperglycemia.

- Clinical Relevance : This mechanism suggests potential applications in dietary management for individuals with glucose intolerance or diabetes .

Case Study 1: Breast Cancer Treatment

In a controlled study involving breast cancer cell lines, researchers treated cells with varying concentrations of D-arabinose. The results indicated:

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

The data demonstrated a clear trend where increased concentrations of D-arabinose correlated with decreased cell viability, supporting its role as an antitumor agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound derivatives against various pathogens:

| Pathogen | MIC (µM) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 6.25 | Vancomycin |

| Escherichia coli | 6.25 | Gentamicin |

| Candida albicans | 12.5 | Fluconazole |

These findings highlight the promising antimicrobial potential of this compound derivatives.

Eigenschaften

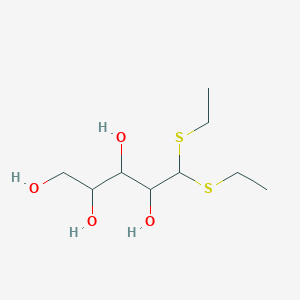

IUPAC Name |

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-50-0, 13263-74-6, 7152-47-8 | |

| Record name | Arabinose, diethyl mercaptal, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.